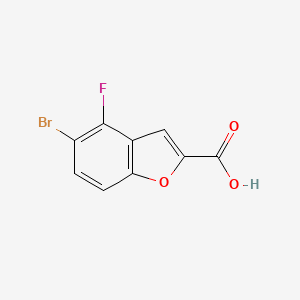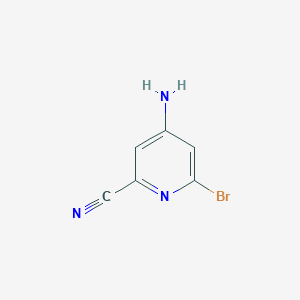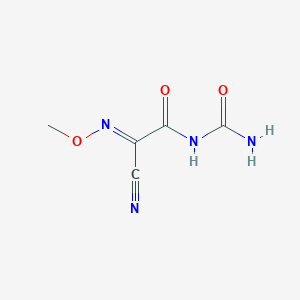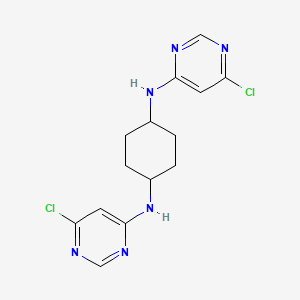
N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine is a chemical compound characterized by the presence of two 6-chloro-pyrimidin-4-yl groups attached to a cyclohexane-1,4-diamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 6-chloro-pyrimidine-4-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as crystallization, filtration, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro groups in the pyrimidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution can result in various functionalized pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine involves its interaction with specific molecular targets. The chloro-pyrimidine groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(6-chloro-pyrimidin-4-yl-oxy)benzene: This compound shares the 6-chloro-pyrimidin-4-yl group but has a benzene core instead of a cyclohexane-1,4-diamine core.
6-Chloro-pyrimidin-4-yl-methyl-amine: This compound contains a single 6-chloro-pyrimidin-4-yl group attached to a methyl-amine.
Uniqueness
N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine is unique due to its cyclohexane-1,4-diamine core, which provides distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C14H16Cl2N6 |
|---|---|
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
1-N,4-N-bis(6-chloropyrimidin-4-yl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C14H16Cl2N6/c15-11-5-13(19-7-17-11)21-9-1-2-10(4-3-9)22-14-6-12(16)18-8-20-14/h5-10H,1-4H2,(H,17,19,21)(H,18,20,22) |
Clave InChI |
WVSFATTZKUQWAL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC2=CC(=NC=N2)Cl)NC3=CC(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


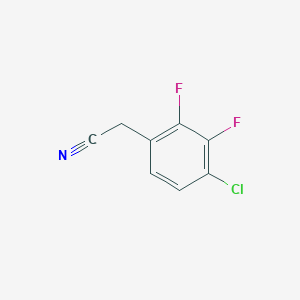
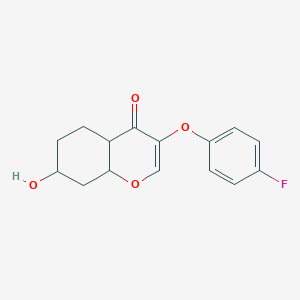
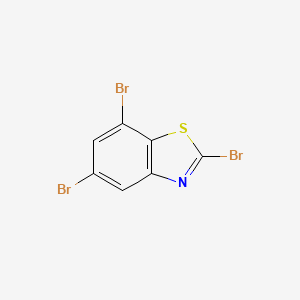
![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)
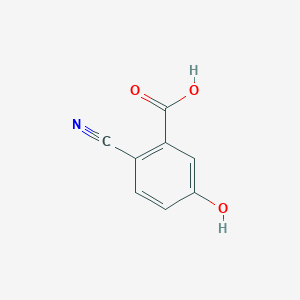
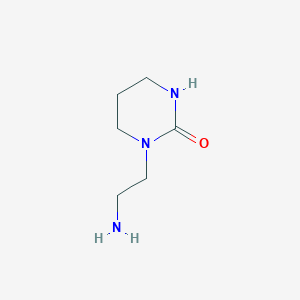
![3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B12328039.png)
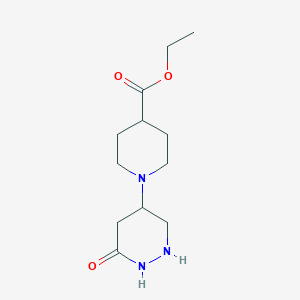
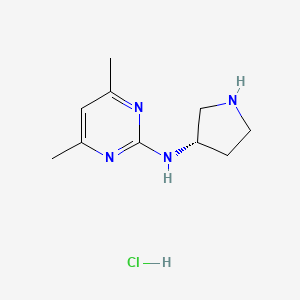
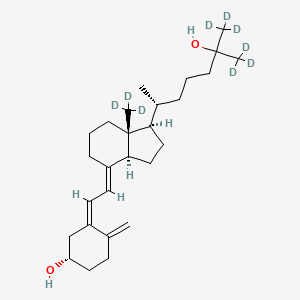
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12328069.png)
